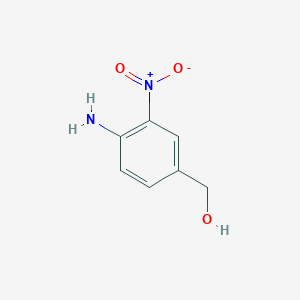

2-Bromo-3-nitropyridine-4-amine

Vue d'ensemble

Description

2-Bromo-3-nitropyridine-4-amine (2-BNPA) is an organic compound that has been widely studied due to its unique properties. It is a common intermediate in many organic syntheses and has been used for a variety of applications in the pharmaceutical, agrochemical, and material science industries. 2-BNPA has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties.

Applications De Recherche Scientifique

Nucleophilic Substitution Reactions

- 2-Bromo-3-nitropyridine-4-amine is involved in nucleophilic substitution reactions. A study by Yao, Blake, and Yang (2005) found that the reaction of 3-bromo-4-nitropyridine with amine produced unexpected nitro-group migration products. This indicates the compound's potential in creating novel chemical structures through rearrangement mechanisms (Yao, Blake, & Yang, 2005).

Synthesis and Safety in Large Scale Production

- Agosti et al. (2017) demonstrated the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation in large-scale production, highlighting the importance of safe and reproducible protocols for handling such compounds (Agosti et al., 2017).

Reactions with Aromatic Amines

- Hurst and Wibberley (1968) studied the reactions of bromomethyl-nitropyridine, including 2-bromomethyl-3-nitropyridine, with aromatic amines. This research contributes to understanding the formation of pyrazolo-pyridines, useful in various synthetic applications (Hurst & Wibberley, 1968).

Solvent Influence on Reactivity

- The influence of the solvent on the reactivity of nitropyridine derivatives, including 2-bromo-3-nitropyridine, was investigated by Hertog and Jouwersma (1953). They found that higher polarity in the solvent accelerates substitution processes, which is crucial for the synthesis of aminopyridine derivatives (Hertog & Jouwersma, 1953).

Vicarious Nucleophilic Amination

- Bakke, Svensen, and Trevisan (2001) reported the vicarious nucleophilic amination of 3-nitropyridine compounds, including derivatives of 2-bromo-3-nitropyridine. This method provided a general approach for preparing 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

Formation of Aminals via Rearrangement

- The formation of aminals from amines, including 2-amino-3-nitropyridine, through Pummerer rearrangement was explored by Rakhit, Georges, and Bagli (1979). This study adds to the understanding of unexpected chemical pathways in the presence of acid chlorides (Rakhit, Georges, & Bagli, 1979).

Mécanisme D'action

Target of Action

2-Bromo-3-nitropyridine-4-amine is a pyridine derivative

Mode of Action

It’s known that the compound can undergo nucleophilic substitution reactions with amines . During this reaction, an unexpected nitro-group migration product was observed, indicating that the compound might interact with its targets in a unique way .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various other compounds, such as 3-nitropyridine-2-carbonitrile, pyrrolo[3,2-b]pyridine, 3-(hetero)arylated phenothiazines, and 7-anilino-6-azaindole-1-benznesulfonamides . These compounds could potentially affect various biochemical pathways.

Pharmacokinetics

It has a high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.32 cm/s .

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

It’s also recommended to avoid dust formation and to ensure adequate ventilation when handling the compound .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Bromo-3-nitropyridine-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as CYP1A2, which is involved in drug metabolism . The compound’s interactions with biomolecules are primarily through its nitro and bromine groups, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . Additionally, the compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and form covalent bonds with nucleophilic residues in proteins . These interactions can result in changes in enzyme activity and subsequent alterations in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular functions can persist, with some changes in gene expression and enzyme activity being observed even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . These toxic effects are likely due to the compound’s ability to form reactive intermediates that can damage cellular components.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s influence on metabolic pathways can result in changes in metabolite levels, which can have downstream effects on cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial enzymes and influence cellular energy metabolism.

Propriétés

IUPAC Name |

2-bromo-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZOXEVQBKIVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516051 | |

| Record name | 2-Bromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84487-14-9 | |

| Record name | 2-Bromo-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)